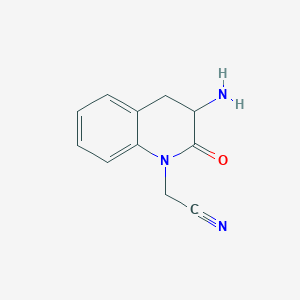![molecular formula C9H20N2O3 B8418465 tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B8418465.png)
tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate is a chemical compound with the molecular formula C9H20N2O3 It is a derivative of carbamate, featuring a tert-butyl group, an amino group, and a methoxy group attached to a propan-2-yl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. One common method involves the reaction of ®-1-amino-3-methoxypropan-2-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of ®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the final product . The use of flow microreactors also allows for the efficient scaling up of the production process while maintaining consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amides.
Applications De Recherche Scientifique
®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate has several applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The pathways involved in its mechanism of action often include modulation of enzymatic activity and alteration of metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl ®-1-amino-3-methoxypropan-2-ylcarbamate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemical synthesis and biological studies.
Propriétés
Formule moléculaire |
C9H20N2O3 |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-7(5-10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1 |
Clé InChI |
RIQNSCBRYGWVTD-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CN)COC |
SMILES canonique |
CC(C)(C)OC(=O)NC(CN)COC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6-chloro-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B8418399.png)

![2-[2-(2-Thienyl)-2-oxoethyl]cyclohexanone](/img/structure/B8418416.png)
![3-Ethynyl-7-methylbenzo[b]thiophene](/img/structure/B8418424.png)






